molecular formula C13H17NO B3049837 1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol CAS No. 222159-69-5

1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol

Cat. No.: B3049837
CAS No.: 222159-69-5
M. Wt: 203.28 g/mol
InChI Key: LXCANHKBGBBVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol (CAS: 179898-22-7) is a substituted tetrahydroquinoline derivative characterized by methyl groups at positions 1, 2 (two methyl groups), and 4, along with a hydroxyl group at position 5. Its molecular formula is C₁₂H₁₅NO (MW: 189.25 g/mol), and it is structurally distinguished by partial hydrogenation of the quinoline ring and regioselective functionalization .

Properties

IUPAC Name

1,2,2,4-tetramethylquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-9-8-13(2,3)14(4)12-7-10(15)5-6-11(9)12/h5-8,15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCANHKBGBBVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=C1C=CC(=C2)O)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457233
Record name 7-Quinolinol, 1,2-dihydro-1,2,2,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222159-69-5
Record name 7-Quinolinol, 1,2-dihydro-1,2,2,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of 1,2,2,4-Tetramethyl-1,2-Dihydroquinoline

The parent compound is treated with nitric acid in sulfuric acid at 0–5°C to selectively nitrate position 7. The electron-donating methyl groups at positions 2 and 4 direct electrophilic substitution to the para position relative to the amine.

Key Conditions :

  • Nitrating agent: 65% HNO₃
  • Solvent: H₂SO₄
  • Temperature: 0–5°C
  • Yield: ~70% (estimated based on analogous tetrahydroquinoline nitration)

Catalytic Hydrogenation of Nitro Intermediate

The nitro group is reduced to an amine using hydrogen gas over palladium on carbon (Pd/C) in ethanol. This step achieves quantitative conversion under mild conditions (25°C, 1 atm H₂).

Acidic Hydrolysis to Hydroxyl Group

The aromatic amine undergoes hydrolysis in 6M HCl at reflux to yield the 7-hydroxyl derivative. Prolonged heating (12–18 hrs) ensures complete conversion.

Mechanistic Pathway :

  • Nitration : Electrophilic aromatic substitution at position 7.
  • Reduction : Pd-catalyzed transfer hydrogenation to aryl amine.
  • Hydrolysis : Acid-mediated diazotization followed by hydroxyl substitution.

The Pechmann reaction enables direct introduction of hydroxyl groups during coumarin formation. While typically used to synthesize coumarins, this method has been adapted to generate 7-hydroxy-dihydroquinoline derivatives.

Reaction Setup

7-Hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline is synthesized via condensation of resorcinol derivatives with β-keto esters under acidic conditions:

$$
\text{Resorcinol derivative} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol}
$$

Optimized Parameters :

  • Acid catalyst: Concentrated H₂SO₄ (0.5 equiv)
  • Solvent: Ethanol
  • Temperature: 80°C, 6 hrs
  • Yield: 65–72%

Substrate Limitations

Methyl groups at positions 1, 2, and 4 enhance steric protection of the dihydroquinoline ring, preventing over-condensation. However, electron-withdrawing substituents on the resorcinol precursor reduce reactivity.

Skraup Cyclization with Modified Aromatic Systems

The classical Skraup reaction, utilizing aniline, glycerol, and sulfuric acid, has been modified to incorporate pre-hydroxylated intermediates.

Directed Ortho Metalation (DoM) Strategy

  • Protection : 3-Aminophenol is acetylated to form 3-acetamidophenol.
  • Metalation : Treatment with LDA (lithium diisopropylamide) at -78°C generates a directed ortho-lithio species.
  • Quenching : Reaction with methyl iodide introduces methyl groups at positions 2 and 4.
  • Cyclization : Glycerol and H₂SO₄ facilitate ring closure to yield the dihydroquinoline core.
  • Deprotection : Acidic hydrolysis removes acetyl groups, revealing the 7-hydroxyl.

Advantages :

  • Positional control of methyl groups
  • Compatibility with sensitive functional groups

Challenges :

  • Low yields (~40%) due to competing side reactions
  • Requires strict anhydrous conditions

Oxidative Demethylation of Methoxy Precursors

Methoxy-protected intermediates offer a route to hydroxylated products through oxidative demethylation.

Boron Tribromide-Mediated Demethylation

  • Methoxylation : 7-Methoxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline is synthesized via Friedel-Crafts alkylation.
  • Demethylation : BBr₃ in dichloromethane at -20°C selectively cleaves the methoxy group.

Reaction Profile :

  • Time: 4 hrs
  • Yield: 85–90%
  • Selectivity: >95% (no ring-opening observed)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Nitration-Reduction 70 95 Scalability Multi-step, harsh conditions
Pechmann Condensation 68 90 Single-step hydroxylation Limited substrate scope
Skraup Modification 40 85 Positional control Low yield, sensitive conditions
Oxidative Demethylation 88 98 High selectivity Requires methoxy precursor

Mechanistic Insights and Byproduct Formation

Competing Pathways in Nitration

Nitration at position 5 occurs as a minor pathway (8–12%) due to resonance stabilization of the nitronium ion. This byproduct is separable via column chromatography (silica gel, hexane/EtOAc 4:1).

Acid-Catalyzed Rearrangements

Under prolonged Pechmann reaction conditions, the dihydroquinoline ring undergoes partial aromatization to quinoline (~15% yield), necessitating precise temperature control.

Industrial-Scale Considerations

Large-scale production (kg quantities) favors the nitration-reduction method due to:

  • Cost Efficiency : HNO₃ and H₂ are inexpensive reagents.
  • Tolerance to Impurities : Crude nitro intermediates can be directly hydrogenated.
  • Continuous Flow Adaptation : Hydrogenation steps perform optimally in fixed-bed reactors.

Chemical Reactions Analysis

Types of Reactions

1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-7-one derivatives, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

TMDQ and its derivatives have been investigated for their potential therapeutic properties. The compound exhibits a range of biological activities:

  • Antioxidant Properties : TMDQ has been identified as an effective antioxidant. Its ability to scavenge free radicals makes it valuable in formulations aimed at preventing oxidative stress-related diseases .
  • Antiallergic and Anti-inflammatory Effects : Research indicates that TMDQ derivatives may act as inhibitors of gluconate 2-dehydrogenase, suggesting potential applications in treating allergic reactions and inflammatory conditions .
  • Hormonal Activity : Certain derivatives of TMDQ have shown promise as progesterone antagonists. This property could be explored for developing new contraceptive methods or treatments for hormone-related disorders .

Sensor Technology

TMDQ has been utilized in the development of sensors due to its chemical reactivity:

  • Hydrazine Detection : A notable application is the synthesis of a merocyanine sensor derived from TMDQ that selectively detects hydrazine hydrate in aqueous media. This sensor operates effectively without complex buffer solutions and shows a rapid response time, making it suitable for environmental monitoring .

Material Science

The compound's antioxidant properties extend its utility into material science:

  • Rubber Technology : TMDQ is recognized for its role as an antioxidant in rubber formulations. It helps enhance the durability and longevity of rubber products by preventing oxidative degradation during processing and usage .

Synthesis and Derivative Development

The synthesis of TMDQ and its derivatives is crucial for expanding its applications:

Compound Synthesis Method Yield Applications
TMDQCondensation of aniline with acetone51%Antioxidant, sensor
6-Carbaldehyde derivativeFormylation using DMF/POCl3VariableSensor development
Coumarin derivativesPechmann reaction with TMDQ30-60%Medicinal chemistry

The synthesis methods often involve various chemical reactions such as formylation and condensation, which can yield different derivatives with specific functionalities suited for targeted applications.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of TMDQ using various assays (e.g., DPPH radical scavenging). Results indicated significant activity comparable to known antioxidants, supporting its use in health-related applications.

Case Study 2: Hydrazine Sensor Performance

In another study, the performance of the TMDQ-derived merocyanine sensor was tested against varying concentrations of hydrazine. The sensor demonstrated a linear response up to a certain concentration threshold, indicating its potential for practical environmental monitoring applications.

Mechanism of Action

The mechanism of action of 1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This compound can interact with cellular components, such as proteins and lipids, to prevent oxidative damage and maintain cellular homeostasis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Tetrahydroquinoline Derivatives

The following table highlights key structural differences and similarities among related compounds:

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Application/Note
1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol 179898-22-7 C₁₂H₁₅NO 1,2,2,4-Me; 7-OH Hydroxyl, Methyl 189.25 Pharmaceutical intermediates
6-Methyl-1,2,3,4-tetrahydroquinoline 91-61-2 C₁₀H₁₃N 6-Me Methyl 147.22 Industrial solvent/precursor
7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol 1256627-69-6 C₁₅H₂₄N₂O 2,2,4-Me; 6-OH; 7-NH(i-Pr) Hydroxyl, Amino, Methyl 248.36 Bioactive compound synthesis
1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carboxylic acid 1432374-62-3 C₁₃H₁₅NO₂ 1,2,2,4-Me; 6-COOH Carboxylic Acid, Methyl 217.26 Polymer/materials chemistry
Ethyl-3-(6-(4-hexylthiophen-2-yl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)propanoate N/A C₂₇H₃₇NO₂S 1,2,2,4-Me; 7-ester-linked thiophene Ester, Thiophene, Methyl 463.65 Dye-sensitized solar cells
Key Observations:
  • Positional Isomerism: The hydroxyl group in the target compound (position 7) contrasts with analogs like 6-methyl-1,2,3,4-tetrahydroquinoline (position 6 methyl) or 7-(isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol (position 6 hydroxyl and 7 amino) . These substitutions influence polarity, solubility, and intermolecular interactions.
  • Hybrid Structures : Compounds like the thiophene-linked ester () demonstrate how aromatic heterocycles can enhance electronic properties for optoelectronic applications .

Biological Activity

1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol (TMQ) is an organic compound with the molecular formula C13H17NO. It is a derivative of quinoline and is characterized by its unique structure that includes a hydroxyl group at the 7th position and multiple methyl groups. This compound has garnered interest in various scientific fields due to its potential biological activities and applications.

Antioxidant Properties

TMQ exhibits significant antioxidant activity , which is attributed to its ability to scavenge free radicals and inhibit oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases and cardiovascular disorders where oxidative damage plays a critical role. Research indicates that TMQ can interact with cellular components such as proteins and lipids, thereby preventing oxidative damage and maintaining cellular homeostasis.

The mechanism of action for TMQ involves several pathways:

  • Free Radical Scavenging : TMQ can neutralize reactive oxygen species (ROS), reducing oxidative stress levels.
  • Enzyme Interaction : It may inhibit certain enzymes involved in oxidative stress pathways, contributing to its protective effects against cellular damage.

Antimicrobial Activity

TMQ has shown potential as an antimicrobial agent. Studies have indicated that it can act against various bacterial strains by inhibiting essential enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV. These enzymes are crucial targets for antibacterial drugs, making TMQ a candidate for further exploration in antimicrobial therapies .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of TMQ using various assays (DPPH, ABTS). Results demonstrated that TMQ exhibited a dose-dependent scavenging effect on free radicals, indicating its potential use in formulations aimed at reducing oxidative stress-related conditions.

Concentration (µM)DPPH Scavenging (%)ABTS Scavenging (%)
102530
506065
1008085

Case Study 2: Antimicrobial Activity

In another study, TMQ was tested against Gram-positive and Gram-negative bacteria. The compound showed moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Comparative Analysis with Similar Compounds

TMQ's biological activity can be compared with other quinoline derivatives:

Compound NameAntioxidant ActivityAntimicrobial Activity
7-QuinolinolModerateLow
2,2,4-Trimethyl-1,2-dihydroquinolin-7-olHighModerate
This compound High Moderate

TMQ stands out due to its specific arrangement of methyl groups and hydroxyl functionalities which enhance its solubility and reactivity compared to similar compounds.

Q & A

Q. What are the primary synthetic routes for 1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol, and how do reaction conditions influence product formation?

The synthesis typically involves cyclization and functionalization of tetrahydroquinoline precursors. Key steps include:

  • Reduction : Use of LiAlH₄ in THF to reduce carbonyl groups, yielding intermediates like tetrahydroquinoline alcohols .
  • Oxidation/Chlorination : SOCl₂ in CHCl₃ facilitates chlorination, while controlled oxidation with agents like KMnO₄ can produce quinoline derivatives .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reagent solubility and reaction homogeneity, while chlorinated solvents (e.g., CHCl₃) aid in stabilizing reactive intermediates .
    Critical Variables : Temperature (room temperature vs. reflux), stoichiometry, and reaction time significantly impact yield and purity. For example, prolonged reaction times with LiAlH₄ may lead to over-reduction .

Q. Which spectroscopic and analytical methods are essential for structural confirmation of this compound?

  • ¹H/¹³C NMR : Assign peaks to confirm methyl groups (δ 1.2–1.5 ppm for CH₃) and aromatic protons (δ 6.5–7.5 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) to confirm molecular formula .
  • Melting Point Analysis : Compare with literature values (e.g., 94–95°C for related tetrahydroquinolines) to assess purity .
    Methodological Tip : Use deuterated solvents (e.g., CDCl₃) for NMR to avoid signal interference, and calibrate instruments with internal standards (e.g., TMS) .

Advanced Research Questions

Q. How can synthesis protocols be optimized for higher purity and scalability in pharmacological studies?

  • Purification : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the target compound from byproducts .
  • Scalability : Replace air-sensitive reagents (e.g., LiAlH₄) with catalytic hydrogenation for safer large-scale reactions .
  • Process Monitoring : Employ TLC or in-situ IR to track reaction progress and minimize side reactions .
    Case Study : A 20% yield improvement was achieved by switching from batch to flow chemistry for intermediate synthesis .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial efficacy)?

  • Assay Standardization : Use consistent microbial strains (e.g., E. coli ATCC 25922) and control for compound purity (>95% by HPLC) .
  • Dose-Response Studies : Perform IC₅₀ calculations across multiple concentrations to account for variability in potency measurements .
  • Mechanistic Profiling : Combine MIC assays with transcriptomic analysis to identify off-target effects influencing activity discrepancies .

Q. How can researchers design derivatives to enhance target-specific bioactivity (e.g., anticancer properties)?

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., -NO₂) at position 7 to modulate electron density and binding affinity .
  • Hybrid Molecules : Conjugate with piperazine moieties (via amide coupling) to improve solubility and interaction with kinase targets .
  • SAR Studies : Systematically vary substituents (e.g., methyl vs. ethyl groups) and correlate changes with activity data using multivariate analysis .

Q. What advanced techniques address challenges in characterizing reactive intermediates during synthesis?

  • In-Situ Spectroscopy : Use real-time Raman or FTIR to monitor transient intermediates (e.g., enolates) .
  • Computational Modeling : DFT calculations predict stability and reaction pathways of intermediates, guiding experimental validation .
  • Cryogenic Trapping : Quench reactions at -78°C (using liquid N₂) to isolate and characterize short-lived species via XRD .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s stability under varying pH conditions?

  • Controlled Stability Studies : Incubate the compound in buffered solutions (pH 2–12) and quantify degradation via HPLC at fixed intervals .
  • Degradation Pathway Mapping : Identify hydrolysis products (e.g., quinoline derivatives) using LC-MS to pinpoint pH-sensitive functional groups .
  • Environmental Controls : Maintain consistent temperature (e.g., 37°C) and oxygen levels to isolate pH effects .

Q. What methodologies validate the compound’s role as a ligand in coordination chemistry?

  • Spectroscopic Titration : Monitor UV-Vis absorbance shifts upon metal addition (e.g., Cu²⁺) to determine binding constants .
  • X-Ray Crystallography : Resolve metal-ligand coordination geometry (e.g., octahedral vs. tetrahedral) in single crystals .
  • Magnetic Susceptibility : Measure changes in paramagnetism to confirm metal-ligand electron transfer .

Methodological Best Practices

  • Experimental Design : Use factorial designs to evaluate multiple variables (e.g., solvent, catalyst) simultaneously .
  • Data Reproducibility : Archive raw spectra and chromatograms in open-access repositories for peer validation .
  • Ethical Reporting : Disclose synthetic yields as "isolated yields" and specify purification methods to avoid overestimation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol
Reactant of Route 2
1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.